Calycosin

描述

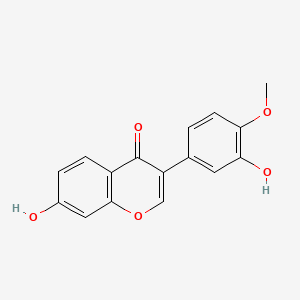

槐定碱是一种O-甲基化的异黄酮,属于天然有机化合物。 它主要从黄芪和红三叶草 (红车轴草) 的根部提取 . 槐定碱因其多样的生物活性而受到广泛关注,包括抗炎、抗氧化和抗肿瘤特性 .

准备方法

合成路线和反应条件

槐定碱可以通过对染料木素进行羟基化反应合成。 异黄酮 3’-羟化酶利用 NADPH、H+ 和 O2 催化染料木素转化为槐定碱 . 反应条件通常需要保持受控的环境以确保酶的活性及稳定性。

工业生产方法

槐定碱的工业生产通常涉及从黄芪中进行水解提取。 该工艺包括使用 100% 乙醇和 2.5 mol/L 盐酸,固液比为 1:40,提取 2 小时 . 然后采用高速逆流色谱法纯化该化合物,纯度达到 95.8%,回收率为 85.9% .

化学反应分析

反应类型

槐定碱会发生各种化学反应,包括:

氧化: 槐定碱可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰槐定碱上的官能团。

取代: 取代反应可以将新的官能团引入槐定碱分子。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 反应条件通常包括受控温度和 pH 值,以确保所需的反应途径。

主要产物

这些反应形成的主要产物包括槐定碱的各种羟基化、甲氧基化和其他取代衍生物,每个衍生物都具有独特的生物活性。

科学研究应用

Pharmacological Properties

Calycosin exhibits a range of pharmacological effects, which can be categorized into several key areas:

- Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This effect is crucial in preventing cellular damage and has implications for aging and various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase. This property makes it a candidate for treating inflammatory conditions.

- Anticancer Activity : Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and colon cancers. It has been shown to inhibit tumor growth by regulating multiple signaling pathways.

- Neuroprotective Effects : this compound displays neuroprotective properties by promoting neuronal survival and function. Its ability to modulate neurotransmitter levels and reduce neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cardiovascular Benefits : this compound has been associated with cardiovascular health by improving endothelial function, reducing blood pressure, and exhibiting anti-atherosclerotic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Ethnopharmacology investigated the effects of this compound on breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection

Research published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that this compound treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brain. The study highlighted this compound's potential as a therapeutic strategy for neurodegenerative disorders.

Case Study 3: Cardiovascular Health

A clinical trial reported in Phytomedicine assessed the impact of this compound on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure after this compound supplementation over eight weeks. This suggests its potential application in managing hypertension.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | , |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | , |

| Anticancer Activity | Induces apoptosis in cancer cells | , |

| Neuroprotective Effects | Improves cognitive function; reduces amyloid plaques | , |

| Cardiovascular Benefits | Lowers blood pressure; improves endothelial function | , |

作用机制

槐定碱通过多种分子靶点和途径发挥作用:

抗氧化: 清除自由基并上调抗氧化酶.

与相似化合物的比较

相似化合物

染料木素: 槐定碱的前体,也是一种具有类似生物活性的异黄酮。

大豆黄素: 另一种具有抗炎和抗氧化特性的异黄酮。

染料木黄酮: 以其抗癌和抗氧化作用而闻名。

槐定碱的独特性

槐定碱因其特殊的羟基化模式而脱颖而出,这使其具有独特的生物活性。 它能够调节多种信号通路,使其成为治疗研究中的多功能化合物 .

相似化合物的比较

Similar Compounds

Formononetin: A precursor to calycosin, also an isoflavone with similar biological activities.

Daidzein: Another isoflavone with anti-inflammatory and antioxidant properties.

Genistein: Known for its anti-cancer and antioxidant effects.

Uniqueness of this compound

This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research .

生物活性

Calycosin, a naturally occurring isoflavonoid predominantly found in the roots of Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer effects across various cancer types, particularly breast cancer. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several molecular pathways.

- Estrogen Receptor Modulation : this compound targets estrogen receptor beta (ER-β), leading to the suppression of insulin-like growth factor 1 receptor (IGF-1R) signaling. This interaction is crucial for the inhibition of cell proliferation in ER-positive breast cancer cells .

- MAPK and PI3K/Akt Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation. In vitro studies have shown that this compound can downregulate the phosphorylation of proteins involved in these pathways, thus promoting apoptosis .

Case Studies

- A study demonstrated that this compound reduced the viability of MCF-7 and T-47D breast cancer cells in a dose-dependent manner, with concentrations ranging from 0.5 to 100 μM significantly inhibiting cell growth .

- Another investigation revealed that this compound induced apoptosis in B-CPAP thyroid cancer cells by increasing the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins .

2. Anti-Inflammatory Effects

This compound has been shown to exert protective effects against inflammation-related conditions, particularly in models of acute pancreatitis.

- Inhibition of Inflammatory Mediators : this compound reduces the expression of high mobility group box 1 (HMGB1) and inhibits nuclear factor-kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .

- Clinical Observations : In a mouse model of severe acute pancreatitis, this compound administration significantly attenuated local and systemic inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

This compound's neuroprotective effects have been explored in various studies, particularly concerning oxidative stress and neurodegenerative diseases.

- Antioxidant Activity : this compound has been reported to enhance antioxidant enzyme activities and reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .

- In Vivo Studies : Animal studies have indicated that this compound can improve cognitive functions and reduce neurodegeneration in models of Alzheimer's disease .

4. Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

属性

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174580 | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

20575-57-9 | |

| Record name | Calycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20575-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calycosin exert its anti-tumor effects?

A1: this compound exhibits anti-tumor effects via various mechanisms, including:

- Induction of apoptosis: this compound has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.

- Inhibition of cell proliferation: this compound can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.

- Suppression of migration and invasion: this compound has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.

- Modulation of specific signaling pathways: this compound has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].

Q2: How does this compound interact with estrogen receptors?

A2: this compound displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.

Q3: Does this compound impact oxidative stress?

A3: Yes, this compound has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.

Q4: How does this compound affect angiogenesis?

A4: this compound has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.

Q5: Does this compound impact inflammation?

A5: Yes, this compound exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H12O5, and its molecular weight is 284.26 g/mol.

Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of this compound?

A7: In a rat model of cerebral ischemia-reperfusion injury, this compound levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing this compound [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of this compound.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various in vitro models have been employed to investigate the biological activities of this compound, including:

- Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].

- Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].

Q9: What animal models have been used to study the effects of this compound?

A9: The following animal models have been used to investigate the effects of this compound in vivo:

- Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].

- Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of this compound on angiogenesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。